Benzeneethanamine, N,4-dimethoxy-

Description

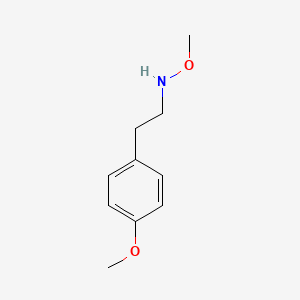

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10-5-3-9(4-6-10)7-8-11-13-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKHMJXIOMVDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzeneethanamine, N,4 Dimethoxy and Analogues

General Synthetic Routes to Substituted Benzeneethanamines

The construction of substituted benzeneethanamines, the core structure of Benzeneethanamine, N,4-dimethoxy-, can be achieved through several established synthetic pathways. These routes typically involve the formation of the two-carbon ethylamine (B1201723) chain attached to the benzene (B151609) ring.

Formation of the Benzeneethanamine Backbone

The creation of the benzeneethanamine backbone is a critical step in the synthesis of these compounds. Several methods are commonly employed, starting from readily available precursors.

One prevalent method involves the reduction of a β-nitrostyrene derivative . For instance, 4-methoxy-β-nitrostyrene, which can be synthesized from 4-methoxybenzaldehyde (B44291) and nitromethane, can be reduced to 4-methoxyphenethylamine (B56431). Various reducing agents can be employed for this transformation, including zinc powder in the presence of hydrochloric acid bohrium.com.

Another common approach is the reduction of a phenylacetonitrile (B145931) derivative . 2-(4-methoxyphenyl)acetonitrile serves as a key intermediate and can be reduced to 4-methoxyphenethylamine using reducing agents like lithium aluminum hydride (LiAlH4) in the presence of aluminum chloride (AlCl3) chemicalbook.com.

The Gabriel synthesis offers a classic method for preparing primary amines. This multi-step process can be adapted for the synthesis of 4-methoxyphenethylamine. The synthesis begins with the preparation of 4-methoxyphenethyl ester of p-toluenesulfonic acid, which is then reacted with potassium phthalimide (B116566). The resulting N-substituted phthalimide is subsequently treated with hydrazine (B178648) to liberate the desired primary amine google.com.

A more modern approach involves the nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides . This method provides a modular way to construct the β-phenethylamine scaffold nih.govacs.org.

The Leuckart reaction provides a direct route to phenethylamines from the corresponding ketones. For example, 4-methoxyphenylacetone (B17817) can be treated with formamide (B127407) or ammonium (B1175870) formate, followed by acid hydrolysis of the intermediate N-formyl derivative, to yield 4-methoxyamphetamine, an α-methylated analogue mdma.ch.

| Starting Material | Key Reagents | Product | Reference(s) |

| 4-Methoxybenzaldehyde | Nitromethane, Ammonium acetate, Zinc powder, HCl | 4-Methoxyphenethylamine | bohrium.com |

| 2-(4-Methoxyphenyl)acetonitrile | LiAlH4, AlCl3 | 4-Methoxyphenethylamine | chemicalbook.com |

| 4-Methoxyphenethyl tosylate | Potassium phthalimide, Hydrazine | 4-Methoxyphenethylamine | google.com |

| 4-Methoxyphenylacetone | Formamide/Ammonium formate, HCl | 4-Methoxyamphetamine | mdma.ch |

Regioselective Introduction of Methoxy (B1213986) Substituents

The position of the methoxy group on the benzene ring is crucial for the identity of the final compound. The principles of electrophilic aromatic substitution govern the regioselective introduction of substituents. The methoxy group (-OCH3) is an ortho-, para-directing group, meaning it activates these positions on the benzene ring towards electrophilic attack.

In the context of Benzeneethanamine, N,4-dimethoxy-, the starting material, such as 4-methoxybenzaldehyde or a related 4-methoxyphenyl (B3050149) derivative, already possesses the desired methoxy group at the para position. Subsequent reactions to build the ethylamine side chain maintain this substitution pattern. If a synthesis were to start from an unsubstituted benzene ring, a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation and methylation would be a plausible, albeit longer, route to introduce the 4-methoxy group. However, it is more efficient to begin with a commercially available 4-substituted precursor.

N-Alkylation Strategies for Amine Derivatization

To arrive at the "N,4-dimethoxy-" substitution pattern, the primary amine of 4-methoxyphenethylamine must be N-alkoxylated, specifically N-methoxylated. The direct N-methoxylation of a primary or secondary amine is a challenging transformation and not as commonly documented as N-alkylation with alkyl halides or reductive amination.

A plausible, though not explicitly documented for this specific compound, approach would involve the synthesis of an N-methoxyamine derivative. General methods for the synthesis of N-alkoxyamines often start from N-methoxyamides, which can then be manipulated to yield the desired N-methoxyamine researchgate.netnih.gov. For example, a two-step synthesis of multi-substituted N-methoxyamines from N-methoxyamides has been reported, where the N-methoxy group acts as a reactivity control element researchgate.netnih.gov. This strategy could potentially be adapted by first converting 4-methoxyphenethylamine to an N-methoxyamide, followed by a subsequent reduction or other transformation to yield Benzeneethanamine, N,4-dimethoxy-.

Alternatively, the reaction of an O-methylhydroxylamine with a suitable electrophile, such as a 4-methoxyphenethyl halide, could theoretically form the N-O bond. However, the nucleophilicity of O-alkylhydroxylamines is generally lower than that of the corresponding amines.

More conventional N-alkylation methods are widely used for the synthesis of N-alkylated phenethylamines. For instance, reductive amination is a powerful technique. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. To synthesize an N-methyl derivative, formaldehyde (B43269) would be the aldehyde of choice, and a reducing agent such as sodium borohydride (B1222165) would complete the transformation nih.govnih.gov.

The Eschweiler-Clarke reaction is a specific method for the N-methylation of primary or secondary amines using formic acid and formaldehyde. This reaction proceeds via an iminium ion intermediate, which is then reduced by formate.

Direct alkylation with a methylating agent like methyl iodide can also be employed, but this method often suffers from over-alkylation, leading to the formation of quaternary ammonium salts.

| Reaction Type | Reagents | Product Type | Reference(s) |

| Reductive Amination | Formaldehyde, Sodium borohydride | N-Methylphenethylamine | nih.govnih.gov |

| Eschweiler-Clarke Reaction | Formic acid, Formaldehyde | N-Methylphenethylamine | researchgate.net |

| Direct Alkylation | Methyl iodide | N-Methylphenethylamine (potential over-alkylation) | researchgate.net |

| N-Methoxyamide Route (Proposed) | Acylating agent, Methoxyamine, Reducing agent | N-Methoxyphenethylamine | researchgate.netnih.gov |

Advanced Synthetic Approaches for Complex Benzeneethanamine, N,4-dimethoxy- Derivatives

For the synthesis of more complex derivatives of Benzeneethanamine, N,4-dimethoxy-, including those with specific stereochemistry or additional functional groups, more advanced synthetic strategies are required.

Stereoselective Synthesis and Chiral Induction Techniques

Many biologically active phenethylamines are chiral, and their activity often resides in a single enantiomer. Therefore, stereoselective synthesis is of paramount importance.

One common strategy involves the use of a chiral auxiliary . For example, (R)-1-phenylethylamine can be used as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, which are structurally related to cyclized phenethylamines unive.it. The diastereomeric products can then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched target molecule.

The asymmetric reduction of imines is another powerful technique. Chiral catalysts can be employed to reduce the C=N double bond of an imine precursor with high enantioselectivity.

For compounds with a chiral center at the α-position of the ethylamine chain, such as in 4-methoxyamphetamine, a stereoselective synthesis can start from a chiral precursor like L- or D-tyrosine. A multi-step sequence involving reduction of the carboxylic acid, tosylation of the resulting alcohol, and a one-pot zinc reduction can yield the desired enantiomerically pure α-methylphenethylamine derivative mdma.ch.

Chiral resolution of a racemic mixture is a classical approach to obtain pure enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization. Chiral chromatography is a more modern and efficient method for the separation of enantiomers elsevierpure.com.

Multi-step Reaction Sequences for Functionalized Analogues

The synthesis of complex, functionalized analogues of Benzeneethanamine, N,4-dimethoxy- often requires multi-step reaction sequences. These sequences allow for the introduction of various functional groups and the construction of intricate molecular architectures.

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids from β-arylethylamines. This reaction involves the condensation of a phenethylamine (B48288) with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For example, 4-methoxyphenethylamine can serve as a precursor in the synthesis of complex alkaloids through this reaction researchgate.net.

Multi-step syntheses are also crucial for the preparation of poly-substituted phenethylamines . For instance, the synthesis of 2,5-dimethoxy-4-substituted phenethylamines involves a sequence of reactions to introduce the desired substituents at specific positions on the aromatic ring nih.gov.

Furthermore, multi-step sequences can be designed to build complex heterocyclic systems onto the phenethylamine scaffold. For example, 4-methoxyphenethylamine has been used in the synthesis of pyrrolo[3,2-c]carbazoles and organopolyphosphazenes sigmaaldrich.com.

The development of novel C-N bond-forming methods and C-H activation strategies has also enabled the synthesis of complex alkaloids from phenethylamine precursors in a more efficient manner escholarship.org. These advanced methods allow for the late-stage functionalization of the molecule, providing access to a wider range of analogues.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of Benzeneethanamine, N,4-dimethoxy-, and its analogues involves several established chemical transformations. The efficiency of these syntheses, measured by product yield and purity, is highly dependent on the careful optimization of various reaction parameters. Key synthetic strategies include the reduction of nitrostyrenes, reductive amination of carbonyl compounds, and the reduction of nitriles. The optimization of these methods involves a systematic study of catalysts, reducing agents, solvents, temperature, pressure, and reaction time.

One of the most common routes to phenethylamines is the reduction of a β-nitrostyrene intermediate, which is typically formed by the condensation of a substituted benzaldehyde (B42025) with nitromethane. The subsequent reduction of the nitro group and the carbon-carbon double bond is a critical step where optimization plays a pivotal role.

Catalytic hydrogenation is a widely employed method for this reduction. The choice of catalyst is crucial for achieving high yield and chemoselectivity. For instance, in the hydrogenation of nitrostyrenes, catalysts like palladium on charcoal (Pd/C) are frequently used. chemistryviews.orgchemicalbook.com Studies have shown that the reaction conditions for catalytic hydrogenation significantly impact the outcome. For the synthesis of 3,4-methylenedioxy-β-phenethylamine, a close analogue, stirring the reaction mixture with 5% Pd/C under a hydrogen atmosphere at 0°C resulted in higher yields compared to performing the reaction at room temperature. chemicalbook.com This suggests that lower temperatures can suppress the formation of byproducts.

The choice of metal in the catalyst can dramatically influence selectivity, especially when other reducible functional groups are present. Research on the hydrogenation of 4-nitrostyrene (B89597) has demonstrated that the lattice strain of a Ruthenium (Ru) catalyst can control its selectivity. A Ru catalyst with 3% lattice compression showed a 99% selectivity for the hydrogenation of the nitro group to form 4-aminostyrene, compared to 66% for the pristine Ru catalyst. nih.gov This highlights how tuning the catalyst's physical properties at a nanoscale level can optimize a reaction for a specific product. Similarly, bimetallic catalysts like Ni₃Sn₂ supported on TiO₂ have shown high activity and chemoselectivity (100% conversion and 79% selectivity) for the hydrogenation of 4-nitrostyrene to 4-aminostyrene at 3.0 MPa and 423 K. researchgate.net

The following table summarizes the effect of different catalysts on the selective hydrogenation of 4-nitrostyrene, a key intermediate for phenethylamine synthesis.

Another key synthetic route is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of Benzeneethanamine, N,4-dimethoxy-, this would typically involve the reaction of 4-methoxyphenylacetaldehyde with methylamine. The choice of reducing agent is critical in this process. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the intermediate iminium ion without significantly reducing the starting carbonyl compound. google.com The pH of the reaction medium is also a critical parameter to control, as the formation of the imine/iminium ion is typically favored under mildly acidic conditions. google.com

The synthesis of 4-methoxyphenethylamine, the primary amine analogue, has been achieved with high yield through the reduction of 2-(4-methoxyphenyl)acetonitrile using a combination of lithium aluminium hydride (LiAlH₄) and aluminium chloride (AlCl₃), affording a 96% yield. chemicalbook.com This method bypasses the nitrostyrene (B7858105) route and offers a high-yielding alternative.

The table below illustrates the optimization of reaction conditions for the synthesis of phenethylamine analogues via different routes.

Structure Activity Relationships Sar and Structure Property Relationships Spr in Benzeneethanamine, N,4 Dimethoxy Systems

Influence of Methoxy (B1213986) Group Position and Number on Molecular Function

The position and number of methoxy groups on the phenethylamine (B48288) framework are pivotal in determining the molecule's interaction with biological targets. In the case of Benzeneethanamine, N,4-dimethoxy-, the presence of two methoxy groups, one on the nitrogen atom (N-methoxy) and one at the para-position (4-methoxy) of the benzene (B151609) ring, significantly influences its electronic and conformational properties.

Research on related dimethoxyphenethylamines has demonstrated that the substitution pattern of methoxy groups on the aromatic ring dramatically affects their affinity and selectivity for various receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. biomolther.orgnih.gov For instance, studies on 2,5-dimethoxyphenethylamines have shown that the 2,5-dimethoxy substitution pattern is crucial for potent agonist activity at 5-HT2A receptors. nih.gov While a direct comparison for the N,4-dimethoxy pattern is less common in literature, general principles suggest that the 4-methoxy group, being an electron-donating group, can increase the electron density of the aromatic ring, potentially modulating its interaction with receptor binding sites. nih.gov The introduction of a methoxy group at the para position has been shown to decrease affinity for the 5-HT2A receptor in some phenethylamine series. biomolther.org

Conversely, an N-methoxy group directly impacts the basicity and nucleophilicity of the nitrogen atom. This modification can influence the formation of hydrogen bonds with receptor residues and may alter the molecule's metabolic stability. The presence of multiple methoxy groups can also lead to increased lipophilicity, which can affect the molecule's ability to cross cellular membranes, including the blood-brain barrier.

| Compound | Substitution Pattern | Notable Effect on Receptor Affinity | Reference |

|---|---|---|---|

| 2,5-Dimethoxyphenethylamine | 2-methoxy, 5-methoxy | Potent 5-HT2A receptor agonist activity. | nih.gov |

| Phenethylamine with para-alkoxy group | 4-alkoxy | Decreased affinity for 5-HT2A receptor. | biomolther.org |

Impact of N-Substitution on Electronic and Steric Properties

Modification of the substituent on the nitrogen atom of the benzeneethanamine core profoundly alters both the electronic and steric characteristics of the molecule, leading to significant changes in its biological activity.

Electronic Effects: The nature of the N-substituent directly modulates the electron density on the nitrogen atom. Electron-donating groups, such as small alkyl groups, can increase the basicity (pKa) of the amine, which can enhance its interaction with anionic sites on target receptors. Conversely, electron-withdrawing groups would decrease the basicity. For example, N-benzylation of phenethylamines has been shown to be an exception where, despite the bulk, it can increase affinity and potency at certain receptors. nih.gov

Steric Effects: The size and conformation of the N-substituent impose steric constraints that can dictate the molecule's preferred conformation and its ability to fit into a receptor's binding pocket. Increasing the steric bulk at the nitrogen, for instance by N-dimethylation, has been shown to lead to low efficacy in some phenethylamine derivatives. acs.org Conformational analysis of N-substituted phenethylamines reveals that the orientation of the N-substituent relative to the phenethylamine backbone is a critical determinant of activity. ontosight.ai Forcing the molecule into a specific conformation through rigid N-substituents can either enhance or diminish activity depending on whether the imposed conformation is favorable for receptor binding.

| N-Substituent | Impact on Electronic Properties | Impact on Steric Properties | Resulting Effect on Activity (General) | Reference |

|---|---|---|---|---|

| Methyl | Increases basicity | Minor increase in steric bulk | Can modulate receptor affinity and selectivity | nih.gov |

| Benzyl | Can influence electron density through aromatic system | Significant increase in steric bulk | Can increase affinity and potency at certain receptors | nih.gov |

| Dimethyl | Increases basicity | Increased steric hindrance | Often leads to a decrease in efficacy | acs.org |

Correlation of Aromatic Ring Substitutions with Chemical Reactivity

Substituents on the aromatic ring of Benzeneethanamine, N,4-dimethoxy- can significantly influence its chemical reactivity, which in turn can affect its metabolic fate and potential for covalent interactions. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, govern the electron density distribution within the phenyl ring.

Electron-donating groups, like the inherent 4-methoxy group, activate the ring towards electrophilic substitution reactions. Further substitution with other electron-donating groups would enhance this effect. Conversely, the introduction of electron-withdrawing groups, such as halogens or a nitro group, would deactivate the ring towards electrophilic attack but make it more susceptible to nucleophilic aromatic substitution. nih.gov

The chemical reactivity of the aromatic ring is also a key determinant of the molecule's metabolic profile. The sites on the ring that are most susceptible to enzymatic modification (e.g., hydroxylation by cytochrome P450 enzymes) are influenced by the directing effects of the existing substituents. For example, the 4-methoxy group in the parent compound will direct further electrophilic attack to the ortho positions (3 and 5). Understanding these reactivity patterns is crucial for predicting the formation of metabolites, which may have their own distinct pharmacological or toxicological profiles.

Stereochemical Considerations in Benzeneethanamine, N,4-dimethoxy- Derivatives

The introduction of a chiral center, for instance by substitution at the α- or β-carbon of the ethylamine (B1201723) side chain, into the Benzeneethanamine, N,4-dimethoxy- scaffold results in stereoisomers (enantiomers or diastereomers) that can exhibit markedly different pharmacological properties. Biological systems, particularly receptors and enzymes, are chiral environments, and thus often show a high degree of stereoselectivity.

For many phenethylamine derivatives, it has been demonstrated that one enantiomer is significantly more potent or has a different pharmacological profile than the other. acs.org This stereoselectivity arises from the specific three-dimensional arrangement of functional groups required for optimal interaction with the binding site. The (R)- and (S)-enantiomers of a given derivative will orient their substituents differently in space, leading to one isomer achieving a more favorable binding interaction.

The synthesis of single enantiomers or the separation of a racemic mixture is therefore a critical step in the development and evaluation of chiral phenethylamine derivatives. This allows for the characterization of the individual isomers and the identification of the eutomer (the more active isomer), which is essential for developing more selective and potent agents with a potentially improved therapeutic index. For example, in a study of 3-amino-chromane ligands containing a phenethylamine moiety, the (3R,4R) absolute stereochemistry was found to confer higher affinity and selectivity for the σ1 receptor compared to the (3S,4S) enantiomers. acs.org

Computational Chemistry in SAR and SPR Prediction

Computational chemistry has become an indispensable tool for elucidating and predicting the SAR and SPR of bioactive molecules, including phenethylamine derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights that guide the design of new analogs with improved properties.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with activity, QSAR models can predict the potency of novel, unsynthesized compounds. For phenethylamines, QSAR studies have helped to identify key structural features that are important for their interaction with specific receptors. nih.gov

Molecular docking simulations predict the preferred binding mode of a ligand to a three-dimensional model of a receptor or enzyme. biomolther.org This allows for a detailed visualization of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For Benzeneethanamine, N,4-dimethoxy- derivatives, docking studies can be used to rationalize observed SAR data and to predict how different substitutions on the aromatic ring or the nitrogen atom might affect binding affinity and orientation. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization in drug discovery.

Spectroscopic Elucidation and Advanced Analytical Techniques for Benzeneethanamine, N,4 Dimethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed experimental ¹H NMR data, including chemical shifts, multiplicities, coupling constants, and assignments for each proton in Benzeneethanamine, N,4-dimethoxy-, are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific experimental ¹³C NMR spectral data, including chemical shifts for each carbon atom in Benzeneethanamine, N,4-dimethoxy-, could not be found in the public scientific record.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

No research articles presenting 2D NMR studies (COSY, HSQC, HMBC) for Benzeneethanamine, N,4-dimethoxy- were identified. Such studies would be invaluable for unambiguous assignment of its proton and carbon signals.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

A detailed, experimentally obtained Electron Ionization Mass Spectrum of Benzeneethanamine, N,4-dimethoxy-, along with an analysis of its characteristic fragmentation pattern, is not present in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Specific High-Resolution Mass Spectrometry data, which would provide the accurate mass of the molecular ion of Benzeneethanamine, N,4-dimethoxy- and confirm its elemental composition, could not be located.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

There is currently no available scientific literature detailing the use of tandem mass spectrometry (MS/MS) for the metabolite profiling of Benzeneethanamine, N,4-dimethoxy-. Research in this area would be essential to understand its metabolic fate in biological systems, including the identification of its major and minor metabolites. Such studies would typically involve the administration of the compound, followed by the collection of biological samples and analysis using sophisticated MS/MS techniques to identify and quantify the resulting metabolic products. The fragmentation patterns of the parent compound and its metabolites under MS/MS conditions would provide crucial structural information. However, no such data has been published for Benzeneethanamine, N,4-dimethoxy-.

Chromatographic Methods for Purity Assessment and Mixture Separation

Detailed chromatographic methods for the purity assessment and separation of Benzeneethanamine, N,4-dimethoxy- from complex mixtures have not been described in the available scientific literature. The development of such methods would be a prerequisite for its quality control and for its use in any further scientific investigation.

Specific High-Performance Liquid Chromatography (HPLC) methods for the analysis of Benzeneethanamine, N,4-dimethoxy- are not documented. The development of a validated HPLC method would require the determination of optimal conditions, including the selection of a suitable stationary phase (column), mobile phase composition, flow rate, and detector wavelength. This would allow for the quantification of the compound's purity and the separation of any potential impurities. Without published research, no data on retention times or separation parameters can be provided.

Similarly, there is no published research on the analysis of Benzeneethanamine, N,4-dimethoxy- using Gas Chromatography (GC). A GC method would be valuable for assessing the compound's volatility and thermal stability. The development of a robust GC method would involve optimizing parameters such as the type of capillary column, temperature programming of the oven, and the type of detector used (e.g., Flame Ionization Detector or Mass Spectrometry). Derivatization of the amine group might also be necessary to improve its chromatographic properties. In the absence of such studies, no data on retention indices or chromatographic behavior is available.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

A detailed analysis of the infrared (IR) spectrum of Benzeneethanamine, N,4-dimethoxy- has not been reported in the scientific literature. Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. A standard IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching and bending vibrations of the secondary amine, C-H stretching of the aromatic ring and alkyl chain, C-O stretching of the methoxy (B1213986) groups, and C=C stretching of the benzene (B151609) ring. However, without experimental data, a precise assignment of these vibrational frequencies is not possible.

Computational Chemistry and Theoretical Modeling of Benzeneethanamine, N,4 Dimethoxy

Molecular Docking Studies for Receptor and Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein receptor.

Ligand Preparation and Receptor Site Identification

The initial step in a molecular docking study involves the preparation of both the ligand (Benzeneethanamine, N,4-dimethoxy-) and the target receptor. The three-dimensional structure of the ligand is generated and optimized to its lowest energy conformation. This is typically achieved using quantum mechanical methods or molecular mechanics force fields. For Benzeneethanamine, N,4-dimethoxy-, this would involve defining its atomic coordinates and assigning appropriate partial charges to each atom.

The selection and preparation of the receptor are critical. Based on the structural similarity of Benzeneethanamine, N,4-dimethoxy- to other psychoactive phenethylamines, a likely candidate for receptor interaction studies is the serotonin (B10506) 5-HT2A receptor. wikipedia.org The crystal structure of the receptor, often obtained from protein data banks, must be prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site, or the specific region of the receptor where the ligand is expected to interact, is then identified. This can be done by referring to the binding site of a co-crystallized ligand or by using computational algorithms that predict potential binding pockets on the protein surface.

Binding Energy Calculations and Affinity Prediction

Once the ligand and receptor are prepared, docking algorithms are used to place the ligand into the binding site in various orientations and conformations. For each of these poses, a scoring function is used to estimate the binding affinity, which is often expressed as a binding energy. Lower binding energies typically indicate a more stable protein-ligand complex and thus a higher binding affinity.

While specific binding energy data for Benzeneethanamine, N,4-dimethoxy- is not available, a hypothetical docking study against the 5-HT2A receptor could yield results similar to those seen for other phenethylamines. The binding energy would be calculated based on the sum of intermolecular energies, including electrostatic and van der Waals interactions, and the internal energy of the ligand.

Table 1: Illustrative Binding Energy Calculations for Benzeneethanamine, N,4-dimethoxy- at a Hypothetical 5-HT2A Receptor Binding Site

| Docking Pose | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) |

| 1 | -8.5 | 150 |

| 2 | -8.2 | 250 |

| 3 | -7.9 | 400 |

| 4 | -7.5 | 700 |

| 5 | -7.1 | 1200 |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study. It is not based on experimental data for Benzeneethanamine, N,4-dimethoxy-.

Analysis of Molecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

A crucial part of molecular docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues of the receptor's binding site. These interactions are key to the stability of the ligand-receptor complex. For Benzeneethanamine, N,4-dimethoxy-, these interactions would likely include:

Hydrogen Bonding: The amine group of the ethylamine (B1201723) side chain is a potential hydrogen bond donor, while the methoxy (B1213986) oxygen atoms could act as hydrogen bond acceptors. These could form hydrogen bonds with polar amino acid residues in the binding pocket.

Hydrophobic Interactions: The benzene (B151609) ring of the molecule is hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic benzene ring could also participate in pi-pi stacking interactions with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its chemical reactivity and interactions. cuny.edu Methods like Density Functional Theory (DFT) are commonly used for this purpose. researchgate.net

For Benzeneethanamine, N,4-dimethoxy-, QM calculations can determine its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological receptors.

Table 2: Illustrative Quantum Mechanical Properties of Benzeneethanamine, N,4-dimethoxy- (Calculated using DFT)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on typical values for similar aromatic amines. It is not derived from specific calculations for Benzeneethanamine, N,4-dimethoxy-.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like Benzeneethanamine, N,4-dimethoxy- is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

This is typically done by systematically rotating the molecule's rotatable bonds and calculating the potential energy for each conformation. The results are often visualized as a potential energy surface or a Ramachandran-like plot, which shows the low-energy (and therefore more probable) conformations. For Benzeneethanamine, N,4-dimethoxy-, the key rotatable bonds would be those in the ethylamine side chain. Understanding its preferred conformations is essential for predicting how it will fit into a receptor's binding site.

In Silico Approaches for Predicting Chemical Behavior

Beyond receptor interactions, computational methods can predict a wide range of chemical behaviors and properties of a molecule. These in silico approaches are valuable for assessing the drug-likeness of a compound.

One such approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate the chemical structure of a series of compounds with their biological activity. While developing a QSAR model would require data on a range of related compounds, it could be used to predict the activity of Benzeneethanamine, N,4-dimethoxy- based on its structural features.

Other in silico tools can predict properties such as solubility, lipophilicity (logP), and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the molecule's structure and are derived from large datasets of experimentally determined properties.

Table 3: Illustrative Predicted Physicochemical Properties of Benzeneethanamine, N,4-dimethoxy-

| Property | Predicted Value |

| Molecular Weight | 181.23 g/mol |

| LogP (octanol-water partition coefficient) | 1.8 |

| Aqueous Solubility | 0.5 g/L |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

Note: This data is illustrative and represents typical predictions from in silico models for a molecule with this structure.

In Vitro Investigations of Biological Target Interactions and Mechanisms

Receptor Binding Affinity Studies

Information regarding the binding profile of Benzeneethanamine, N,4-dimethoxy- at various neurotransmitter receptors is crucial for understanding its potential pharmacological effects. However, specific binding affinity values (such as K_i_ or IC_50_) are not documented in the public domain.

Serotonergic Receptor Subtype Binding (e.g., 5-HT_2A_, 5-HT_2C_)

Studies on analogous compounds within the phenethylamine (B48288) class often reveal significant interaction with serotonin (B10506) receptors, particularly the 5-HT_2A_ and 5-HT_2C_ subtypes. These interactions are critical in mediating a range of central nervous system effects. Without experimental data for Benzeneethanamine, N,4-dimethoxy-, its affinity and selectivity for these serotonergic subtypes remain unknown.

Dopaminergic Receptor Binding

The dopaminergic system is another common target for phenethylamine compounds. The binding affinity of Benzeneethanamine, N,4-dimethoxy- for dopamine (B1211576) receptor subtypes (D_1_, D_2_, D_3_, etc.) has not been reported. Such data would be essential to assess its potential influence on dopamine-mediated pathways.

Adrenergic and Histaminergic Receptor Binding

Interactions with adrenergic (α and β subtypes) and histaminergic (H_1_, H_2_, H_3_, H_4_) receptors are also characteristic of some psychoactive compounds. The binding profile of Benzeneethanamine, N,4-dimethoxy- at these receptors is currently uncharacterized.

Opioid Receptor Interaction Profiling

The potential for interaction with opioid receptors (μ, δ, κ) is another area of pharmacological interest. There is currently no available data to suggest or quantify the binding affinity of Benzeneethanamine, N,4-dimethoxy- for these receptors.

Enzyme Interaction and Inhibition Studies

The interaction of xenobiotics with metabolic enzymes is a key determinant of their pharmacokinetic and pharmacodynamic properties.

Characterization of Enzyme Inhibition Kinetics

No studies have been published detailing the inhibitory effects of Benzeneethanamine, N,4-dimethoxy- on key enzymes, such as monoamine oxidase (MAO) or cytochrome P450 isoenzymes. Therefore, its potential to act as a competitive, non-competitive, or uncompetitive inhibitor of these or other enzymes has not been determined.

Identification of Specific Enzyme Targets (e.g., SARS-CoV-2 Main Protease, Topoisomerases)

The identification of specific enzyme targets is a critical step in drug discovery. Enzymes such as the SARS-CoV-2 main protease (Mpro or 3CLpro) and topoisomerases are validated targets for antiviral and anticancer therapies, respectively.

SARS-CoV-2 Main Protease (Mpro): The Mpro of SARS-CoV-2 is a cysteine protease that is essential for the viral life cycle, processing viral polyproteins to generate functional proteins required for replication. nih.govnih.gov Its inhibition can block viral maturation, making it a prime target for antiviral drug development. nih.govnih.gov Despite the intense research focus on Mpro inhibitors, a review of available scientific literature did not yield any studies specifically investigating the inhibitory activity of Benzeneethanamine, N,4-dimethoxy- against this enzyme.

Topoisomerases: DNA topoisomerases (including DNA gyrase and topoisomerase IV in bacteria) are crucial enzymes that manage the topological state of DNA, making them key targets for antibacterial and anticancer agents. nih.govnih.gov These enzymes are involved in critical cellular processes like DNA replication and transcription. nih.gov Currently, there is no published research detailing the effects of Benzeneethanamine, N,4-dimethoxy- on the activity of either prokaryotic or eukaryotic topoisomerases.

Mechanistic Cell-Based Assays

Cell-based assays are vital for understanding how a compound affects cellular functions and signaling pathways in a more biologically relevant context than simple enzyme assays.

The PI3K/Akt/mTOR pathway is a central intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism. wikipedia.orgyoutube.com Dysregulation of this pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention. nih.govnih.gov Activation of the pathway can lead to increased cell growth and resistance to apoptosis. nih.govnih.gov A thorough search of scientific databases reveals no specific data on whether Benzeneethanamine, N,4-dimethoxy- modulates the PI3K/Akt/mTOR signaling pathway or its downstream components.

Cell cycle analysis, typically performed using techniques like flow cytometry, determines a compound's effect on the progression of cells through the different phases (G1, S, G2/M). Compounds that can induce cell cycle arrest at specific checkpoints are of significant interest in oncology. nih.gov For instance, some anticancer agents work by causing cells to accumulate in the G2/M phase, which can subsequently lead to apoptosis. nih.gov There are currently no available studies that have performed a cell cycle analysis on human or animal cell lines treated with Benzeneethanamine, N,4-dimethoxy-.

The ability of cancer cells to invade surrounding tissues and metastasize is a key factor in cancer mortality. This process often involves the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs). nih.gov MMP-9 (gelatinase B) is a zinc-dependent endopeptidase that plays a critical role in ECM degradation and is implicated in pathological conditions involving inflammation and cancer metastasis. nih.govnih.gov Assays that measure a compound's ability to inhibit cell invasion (e.g., transwell invasion assays) or modulate MMP activity are important for identifying potential anti-metastatic agents. To date, no research has been published on the effects of Benzeneethanamine, N,4-dimethoxy- on cellular invasion, migration, or the activity of MMP-9.

Development of In Vitro Models for Pharmacological Screening

The development of robust and relevant in vitro models is crucial for the high-throughput screening and pharmacological characterization of new chemical entities. These models can range from isolated enzyme systems and cell-based assays to more complex three-dimensional cell cultures and organ-on-a-chip systems. While general in vitro methods exist for screening compounds against targets like proteases, kinases, and cellular pathways, the scientific literature does not describe the development or use of any specific in vitro models tailored for the pharmacological screening of Benzeneethanamine, N,4-dimethoxy-.

Biochemical Pathways and in Vitro Metabolism of Benzeneethanamine, N,4 Dimethoxy Analogues

Identification of Metabolic Pathways in Hepatic Systems (In Vitro)

In vitro studies using hepatic systems, such as liver microsomes and hepatocytes, are instrumental in elucidating the metabolic fate of drug compounds. These systems contain a rich complement of the enzymes responsible for drug metabolism. nih.gov

Phase I metabolism involves the introduction or unmasking of functional groups on the parent molecule, typically rendering it more polar. wikipedia.orgupol.cz For Benzeneethanamine, N,4-dimethoxy- and its analogues, key Phase I transformations include hydroxylation, O-demethylation, and N-debenzylation.

Hydroxylation: This process, primarily catalyzed by cytochrome P450 (CYP) enzymes, involves the addition of a hydroxyl (-OH) group to the aromatic ring or aliphatic side chain. youtube.com While direct evidence for the hydroxylation of Benzeneethanamine, N,4-dimethoxy- is limited in the provided search results, studies on analogous phenethylamine (B48288) compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have shown that hydroxylation is a potential metabolic route. nih.gov For instance, the formation of 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) from 2C-B in human hepatocytes indicates that hydroxylation of the aromatic ring can occur. nih.gov

O-Demethylation: This reaction involves the removal of a methyl group from a methoxy (B1213986) substituent, converting it to a hydroxyl group. This is a common metabolic pathway for compounds containing methoxy groups. For analogues of Benzeneethanamine, N,4-dimethoxy-, such as 2C-B, demethylation is a significant metabolic step. nih.gov The metabolism of 2C-B in hepatocytes can lead to demethylated metabolites, which can then undergo further oxidative deamination. nih.gov Similarly, the metabolism of N-(2-methoxybenzyl)-2-(3,4,5-trimethoxyphenyl)ethanamine (mescaline-NBOMe) analogues primarily involves demethylation. researchgate.net

N-Debenzylation: For N-substituted analogues of Benzeneethanamine, N,4-dimethoxy-, the cleavage of the N-benzyl group is a plausible metabolic pathway. While not directly detailed for the specific parent compound, this is a known metabolic reaction for many N-benzylated amines.

The primary routes of Phase I metabolism for related phenethylamine compounds often involve oxidative deamination, leading to the formation of corresponding alcohols and acids. nih.gov

Table 1: Postulated Phase I Metabolites of Benzeneethanamine, N,4-dimethoxy- based on Analogous Compounds

| Parent Compound | Metabolic Reaction | Resulting Functional Group | Potential Metabolite |

| Benzeneethanamine, N,4-dimethoxy- | Hydroxylation | Hydroxyl (-OH) | Hydroxylated derivatives |

| Benzeneethanamine, N,4-dimethoxy- | O-Demethylation | Hydroxyl (-OH) | 4-hydroxy-N-methoxy-benzeneethanamine |

| N-benzyl-Benzeneethanamine, N,4-dimethoxy- | N-Debenzylation | Primary amine (-NH2) | Benzeneethanamine, N,4-dimethoxy- |

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. wikipedia.orgupol.cz

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a suitable functional group, such as a hydroxyl, amine, or carboxyl group. upol.czyoutube.com Metabolites of phenethylamines with hydroxyl groups generated during Phase I are prime candidates for glucuronidation. For example, the primary metabolite of 25B-NBOMe undergoes conjugation with glucuronic acid. researchgate.net The UGT1A and UGT2B families of enzymes are primarily responsible for these reactions. nih.gov Specifically, UGT1A4 has been identified as the key enzyme in the N-glucuronidation of certain alkaloids. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl or amino groups. This is another important conjugation reaction for increasing the water solubility of metabolites.

Acetylation: N-acetyltransferases (NATs) are responsible for the acetylation of compounds with primary amine groups. upol.cz This pathway is particularly relevant for phenethylamines following N-dealkylation or for the parent amine itself.

Table 2: Potential Phase II Conjugation Reactions for Metabolites of Benzeneethanamine, N,4-dimethoxy- Analogues

| Phase I Metabolite Functional Group | Phase II Enzyme | Conjugate Formed |

| Hydroxyl (-OH) | UDP-glucuronosyltransferase (UGT) | O-glucuronide |

| Hydroxyl (-OH) | Sulfotransferase (SULT) | Sulfate conjugate |

| Amine (-NH2) | N-acetyltransferase (NAT) | Acetylated amine |

| Amine (-NH2) | UDP-glucuronosyltransferase (UGT) | N-glucuronide |

Characterization of Metabolizing Enzyme Systems (Cytochrome P450 and UDP-Glucuronosyltransferase)

The metabolism of Benzeneethanamine, N,4-dimethoxy- and its analogues is predominantly carried out by two key enzyme superfamilies: Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs).

Cytochrome P450 (CYP): This superfamily of heme-containing enzymes is central to Phase I metabolism. upol.cz Different CYP isozymes exhibit varying substrate specificities. For instance, CYP2E1 is highly efficient in oxidizing benzene (B151609). nih.gov While the specific CYP isozymes responsible for the metabolism of Benzeneethanamine, N,4-dimethoxy- are not explicitly identified in the provided search results, studies on similar compounds suggest the involvement of multiple CYP enzymes. For example, dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) is a strong inhibitor of CYP3A4. nih.gov The metabolism of many drugs is handled by specific CYPs, such as CYP1A2 for caffeine (B1668208) and CYP2E1 for alcohol. youtube.com

UDP-Glucuronosyltransferase (UGT): These enzymes are critical for Phase II glucuronidation. youtube.com They are membrane-bound enzymes located in the endoplasmic reticulum. youtube.com Like CYPs, UGTs exist as multiple isozymes with distinct but often overlapping substrate specificities. UGT1A1, UGT1A8, and UGT1A10 are known to be involved in the glucuronidation of various drugs and xenobiotics. nih.gov UGT1A4 is particularly noted for its role in the N-glucuronidation of compounds containing amine groups. nih.gov

Table 3: Key Enzyme Systems in the Metabolism of Benzeneethanamine, N,4-dimethoxy- Analogues

| Enzyme Superfamily | Phase of Metabolism | Key Isozymes (based on analogous compounds) | Primary Function |

| Cytochrome P450 (CYP) | Phase I | CYP2D6, CYP3A4, CYP2E1 | Oxidation, Hydroxylation, O-Demethylation, N-Debenzylation |

| UDP-Glucuronosyltransferase (UGT) | Phase II | UGT1A1, UGT1A4, UGT1A8, UGT1A10 | Glucuronidation of hydroxyl and amine groups |

Use of Stable Isotope-Labeled Compounds for Metabolic Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in vitro and in vivo. researchgate.net By replacing one or more atoms of a molecule with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can track the parent compound and its metabolites using mass spectrometry. researchgate.netfrontiersin.org

This methodology offers several advantages over traditional radiolabeling, including enhanced safety and the ability to obtain high-resolution metabolic information. researchgate.net In the context of phenethylamine research, stable isotope-labeled phenylalanine has been used to study amino acid absorption and protein metabolism. researchgate.netnih.gov This approach allows for the direct tracing of the labeled compound through various metabolic pathways. For instance, a ¹³C-labeled version of Benzeneethanamine, N,4-dimethoxy- could be synthesized and incubated with liver microsomes. The resulting mixture could then be analyzed by LC-MS to identify all metabolites containing the ¹³C label, thus providing a comprehensive map of its metabolic transformations.

Precursor Metabolism and Biotransformation Studies

The study of precursor metabolism investigates how a compound is synthesized or altered from its parent molecules. In the context of Benzeneethanamine, N,4-dimethoxy-, this could involve understanding its synthesis from precursor molecules. For example, 4,5-dimethoxykynuramine was synthesized from veratrole. nih.gov

Biotransformation studies, in a broader sense, encompass the entire range of metabolic changes a compound undergoes. For phenethylamines, a significant biotransformation pathway is oxidative deamination, catalyzed by monoamine oxidase (MAO). nih.gov This reaction converts the ethylamine (B1201723) side chain into an aldehyde, which is then further oxidized to a carboxylic acid or reduced to an alcohol. nih.gov Studies on the related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have shown that oxidative deamination is a major metabolic route, leading to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. nih.gov

Potential Applications and Future Research Directions

Utility as Chemical Probes for Biological Research

The structure of Benzeneethanamine, N,4-dimethoxy- is analogous to naturally occurring monoamine neurotransmitters, such as dopamine (B1211576) and serotonin (B10506), which are pivotal in regulating mood, cognition, and behavior. nih.govmdpi.com This structural similarity suggests its potential as a chemical probe to explore the function and pharmacology of neurotransmitter systems. Compounds with related benzeneethanamine scaffolds are known to interact with biological targets like enzymes and receptors. ontosight.ai

Future research could focus on synthesizing radiolabeled or fluorescently tagged versions of Benzeneethanamine, N,4-dimethoxy- to visualize and study monoamine transporters and receptors in vitro and in vivo. Such probes would be invaluable for investigating the pathophysiology of psychiatric and neurodegenerative disorders where these systems are dysregulated. nih.govnih.gov The interaction of phytochemicals with similar structures to monoamine systems, by modulating the expression and activity of key enzymes like tryptophan hydroxylase, tyrosine hydroxylase, and monoamine oxidase (MAO), provides a strong rationale for investigating this compound's specific effects. mdpi.com By studying how the N,4-dimethoxy substitution pattern influences binding affinity and selectivity for different receptor subtypes (e.g., serotonin or dopamine receptors), researchers can gain deeper insights into structure-activity relationships. ontosight.ainih.gov

Building Blocks for Advanced Organic Synthesis and Materials Science

In synthetic organic chemistry, Benzeneethanamine, N,4-dimethoxy- represents a valuable and versatile building block. The amine functional group can undergo a wide array of chemical transformations, such as acylation, alkylation, and arylation, allowing for the construction of more complex molecular architectures. orgsyn.org The dimethoxy-substituted phenyl ring can also be further functionalized, providing a scaffold for creating diverse libraries of compounds for drug discovery and development. ontosight.ai

The synthesis of related phenethylamines often involves multi-step procedures, such as the reduction of nitriles or amides, highlighting the fundamental chemical transformations applicable to this class of compounds. orgsyn.org The unique electronic properties conferred by the methoxy (B1213986) groups could be harnessed in the field of materials science. ontosight.ai For instance, this compound could serve as a monomer or precursor for the synthesis of novel polymers or organic materials with specific optical or electronic properties. Research into incorporating such aromatic amines into larger molecular frameworks could lead to the development of new functional materials. ontosight.ai

Methodological Advancements in Analytical Chemistry and Forensic Science

The emergence of structurally diverse phenethylamines necessitates the development of robust and sensitive analytical methods for their detection and quantification in various matrices. dundee.ac.uk The analytical techniques developed for related designer drugs, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), provide a clear roadmap for creating methods for Benzeneethanamine, N,4-dimethoxy-. nih.govresearchgate.net

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has proven to be a highly effective technique for identifying and quantifying similar compounds at very low concentrations (pg/mL) in biological samples like serum and urine. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often used in conjunction with derivatization techniques like acylation or silylation to improve the chromatographic behavior and mass spectral characteristics of the analyte. dundee.ac.uk Future research will likely focus on optimizing these methods, including sample preparation steps like liquid-liquid extraction or solid-phase extraction, to ensure high recovery and reliability for forensic and clinical toxicology. dundee.ac.uknih.gov

| Technique | Matrix | Target Compound | Reported Concentration/LOQ | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Serum | 25B-NBOMe | 180 pg/mL | nih.gov |

| HPLC-MS/MS | Urine | 25B-NBOMe | 1900 pg/mL | nih.gov |

| GC-MS | General | New Psychoactive Substances | Method Development | dundee.ac.uk |

| LC-MS/MS | Blood, Plasma, Serum, Urine | NBOMes | LOQ from 0.03 to 10 ng/mL | researchgate.net |

Theoretical Insights into Amine Chemistry and Neurotransmitter Systems

Theoretical modeling and computational chemistry can be employed to predict the preferred conformations of Benzeneethanamine, N,4-dimethoxy- and to simulate its docking into the binding sites of various monoamine receptors and transporters. nih.gov By comparing these theoretical predictions with experimental data from binding assays, researchers can refine computational models and gain a more nuanced understanding of the molecular forces driving ligand-receptor interactions. This knowledge is crucial for the rational design of new molecules with desired pharmacological profiles. Furthermore, understanding the metabolic pathways of this compound, by identifying potential metabolites formed through reactions like demethylation or oxidation, contributes to the broader knowledge of how the human body processes xenobiotic amines. nih.govmdpi.com

| Compound Name | Formula | Molecular Weight (g/mol) | CAS Registry Number | Reference |

|---|---|---|---|---|

| Benzeneethanamine, N,4-dimethoxy- | C11H17NO | 179.259 | 22331-70-0 | nist.gov |

| Benzeneethanamine, 3,4-dimethoxy- | C10H15NO2 | 181.232 | 120-20-7 | nist.gov |

| Benzeneethanamine, 2,5-dimethoxy-α-methyl-4-(methylthio)- | C12H19NO2S | 241.350 | 69519-59-1 | nist.gov |

| N,4-Dimethyl-benzeneethanamine | C10H15N | 149.24 | 229621-74-3 | sigmaaldrich.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzeneethanamine, N,4-dimethoxy-, and how can reaction yields be optimized?

- Methodology :

- Reductive Amination : React 4-methoxybenzaldehyde with methoxyethylamine in the presence of a reducing agent (e.g., NaBH4 or H2/Pd-C). Monitor progress via TLC or HPLC .

- Nucleophilic Substitution : Substitute a halogenated benzene precursor (e.g., 4-methoxybromobenzene) with a methoxy-substituted ethanamine derivative under basic conditions (K2CO3 in DMF). Optimize temperature (60–80°C) and reaction time (12–24 hrs) to improve yields .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound. Confirm purity via NMR (1H, 13C) and mass spectrometry .

Q. How can structural ambiguities in Benzeneethanamine, N,4-dimethoxy- be resolved using spectroscopic techniques?

- Methodology :

- NMR Analysis : Assign methoxy groups (δ 3.2–3.8 ppm for OCH3) and amine protons (δ 1.5–2.5 ppm for NH). Use 2D-COSY and HSQC to resolve overlapping signals in crowded aromatic regions (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]+ at m/z 182) and fragmentation patterns (e.g., loss of methoxy groups) via ESI-MS or GC-MS. Compare with NIST reference data .

- X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/dichloromethane and analyze diffraction patterns .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

- Methodology :

- Solubility Testing : Use shake-flask method in water, DMSO, and ethanol. Note limited aqueous solubility (logP ~1.8) and preferential solubility in polar aprotic solvents .

- Stability Assessment : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (2–12). Monitor decomposition via HPLC; store at –20°C in amber vials .

Advanced Research Questions

Q. How can computational models predict the biological activity of Benzeneethanamine, N,4-dimethoxy- derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GPCRs or monoamine transporters. Validate with in vitro assays (e.g., radioligand displacement) .

- QSAR Studies : Coramine-substituted analogs (e.g., 3,4-dimethoxy derivatives) to derive activity trends. Utilize descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies address contradictions in reported spectral data for methoxy-substituted benzeneethanamines?

- Methodology :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3,4-dimethoxyphenethylamine, δ 3.72 ppm for OCH3 ).

- Isotopic Labeling : Synthesize deuterated analogs to distinguish methoxy proton environments in crowded spectra .

- Collaborative Databases : Reference NIST Chemistry WebBook and EPA DSSTox for standardized spectral libraries .

Q. How can in vitro assays evaluate the compound’s potential as a neurotransmitter analog?

- Methodology :

- Receptor Binding Assays : Incubate with rat brain homogenates and quantify displacement of [3H]dopamine or [3H]serotonin. Use Scatchard analysis for affinity (Ki) calculations .

- Functional Activity : Measure cAMP accumulation in HEK-293 cells transfected with dopamine D2 receptors. Compare efficacy to reference agonists (e.g., quinpirole) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.